molecular formula C8H6N2O3 B1355421 5-Nitroisoindolin-1-one CAS No. 876343-38-3

5-Nitroisoindolin-1-one

Cat. No. B1355421
Key on ui cas rn: 876343-38-3
M. Wt: 178.14 g/mol
InChI Key: CZXUANYPXDFFOG-UHFFFAOYSA-N
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Patent
US09428508B2

Procedure details

A suspension of methyl 2-(bromomethyl)-4-nitrobenzoate in ammonium solution (7 N in methanol, 5 mL) was stirred at room temperature for 2 hours and concentrated in vacuum to obtain a yellow solid. This crude solid was triturated with ethyl acetate (15 mL) and was then cooled at −20° C. The mixture was filtered to obtain the product 5-nitroisoindolin-1-one as yellow solid. 1H NMR (400 MHz, DMSO-d6) δ ppm 9.04 (br s, 1H), 8.48 (d, 1H, J=2.0 Hz), 8.25 (dd, 1H, J=2.0 Hz, 8.4 Hz), 7.91 (d, 1H, J=8.4 Hz), 4.51 (s, 2H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]1[CH:12]=[C:11]([N+:13]([O-:15])=[O:14])[CH:10]=[CH:9][C:4]=1[C:5](OC)=[O:6].[NH4+:16]>>[N+:13]([C:11]1[CH:12]=[C:3]2[C:4](=[CH:9][CH:10]=1)[C:5](=[O:6])[NH:16][CH2:2]2)([O-:15])=[O:14]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC1=C(C(=O)OC)C=CC(=C1)[N+](=O)[O-]
Name
Quantity
5 mL
Type
reactant
Smiles
[NH4+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuum
CUSTOM
Type
CUSTOM
Details
to obtain a yellow solid
CUSTOM
Type
CUSTOM
Details
This crude solid was triturated with ethyl acetate (15 mL)
TEMPERATURE
Type
TEMPERATURE
Details
was then cooled at −20° C
FILTRATION
Type
FILTRATION
Details
The mixture was filtered

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C2CNC(C2=CC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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